



Application Notes: JNJ-5207852 In Vivo Administration in Mice

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Compound of Interest					
Compound Name:	JNJ-5207852 dihydrochloride				
Cat. No.:	B3179273	Get Quote			

Introduction

JNJ-5207852 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor (H3R).[1][2] It demonstrates high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[3][1][2] As a neutral antagonist, JNJ-5207852 functions by blocking the presynaptic H3 autoreceptors, which normally inhibit the release of histamine.[1][4] This blockade leads to increased histamine levels in the synapse, subsequently enhancing neurotransmission and promoting wakefulness. In animal models, JNJ-5207852 has been shown to increase wakefulness and reduce both REM and slow-wave sleep without causing hypermotility.[1][4] The compound is orally active and effectively penetrates the brain.[3][1][2][4]

These application notes provide a detailed protocol for the in vivo administration of JNJ-5207852 to mice, summarizing key quantitative data and experimental workflows for researchers in neuroscience and drug development.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from key preclinical studies involving the administration of JNJ-5207852 in rodents.

Table 1: Dosage and Administration in Mice



Parameter	Details	Reference
Animal Model	Wild-type, H3 Receptor Knockout (H3-/-), BALB/c	[1][5]
Dosage Range (s.c.)	1 - 10 mg/kg (for wakefulness studies)	[3][1][4]
20 mg/kg (for pharmacokinetic analysis)	[5]	
Dosage (i.p.)	10 mg/kg (for 4-week daily treatment)	[3][1][4]
ED50 (s.c.)	0.13 mg/kg (for H3 receptor occupancy)	[1][2]
Administration Routes	Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.)	[3][1][4]

Table 2: Observed Effects in Rodents



Effect	Species	Dosage & Route	Key Findings	Reference
Wakefulness	Mice & Rats	1-10 mg/kg s.c.	Increased time spent awake; decreased REM and slow-wave sleep.	[3][1][4]
Mechanism Confirmation	H3-/- Mice	10 mg/kg s.c.	No effect on wakefulness or sleep, confirming H3R-mediated action.	[1][2]
Locomotor Activity	Mice & Rats	1-10 mg/kg s.c.	Wake-promoting effects were not associated with hypermotility.	[1][4]
Long-term Treatment	Mice	10 mg/kg i.p. (daily for 4 weeks)	Did not lead to changes in body weight.	[3][1][4]
Brain Penetration	Mice	0.04–2.5 mg/kg s.c.	Readily penetrates brain tissue and achieves good receptor occupancy.	[1]

Experimental Protocols

This section provides a detailed methodology for the preparation and administration of JNJ-5207852 to mice for studying its effects on arousal and sleep-wake cycles.

- 1. Materials and Reagents
- JNJ-5207852 dihydrochloride[2]



- Vehicle solution components:
 - Dimethyl sulfoxide (DMSO)
 - Polyethylene glycol 300 (PEG300)
 - Tween 80
 - Sterile Saline or Phosphate-Buffered Saline (PBS)
- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer
- Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for s.c./i.p. injection)
- Animal scale
- Appropriate mouse strain (e.g., C57BL/6, BALB/c)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
- 2. Preparation of JNJ-5207852 Formulation

Note: **JNJ-5207852 dihydrochloride** is slightly soluble in DMSO.[2] The following is an example formulation for in vivo use.[2] Researchers should optimize the vehicle based on their experimental needs and solubility tests.

- Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dosage (e.g., 10 mg/kg) and injection volume (e.g., 10 mL/kg).
- Example for a 2 mg/mL Stock Solution: To achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 μ L, a 2 mg/mL stock is required.
- Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5%
 Tween 80, and 60% sterile saline.[2]



- For 10 mL of vehicle: mix 0.5 mL DMSO, 3 mL PEG300, 0.5 mL Tween 80, and 6 mL sterile saline.
- Dissolving the Compound:
 - Weigh the required amount of JNJ-5207852 dihydrochloride powder.
 - Add the powder to a sterile microcentrifuge tube.
 - First, dissolve the powder in the DMSO component of the vehicle.
 - Sequentially add the PEG300, Tween 80, and finally the saline.
 - Vortex thoroughly between each addition until the solution is clear and homogenous.
- Vehicle Control: Prepare a separate solution containing only the vehicle components to be administered to the control group.
- 3. In Vivo Administration Procedure
- Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.
- Animal Preparation:
 - On the day of the experiment, weigh each mouse accurately to calculate the precise injection volume.
 - Randomly assign animals to control (vehicle) and treatment (JNJ-5207852) groups.
- Administration Route (Subcutaneous s.c.):
 - Gently restrain the mouse.
 - Lift the loose skin over the back/scruff to form a tent.
 - Insert the needle (bevel up) into the base of the skin tent, parallel to the spine.
 - Inject the calculated volume of the JNJ-5207852 solution or vehicle.

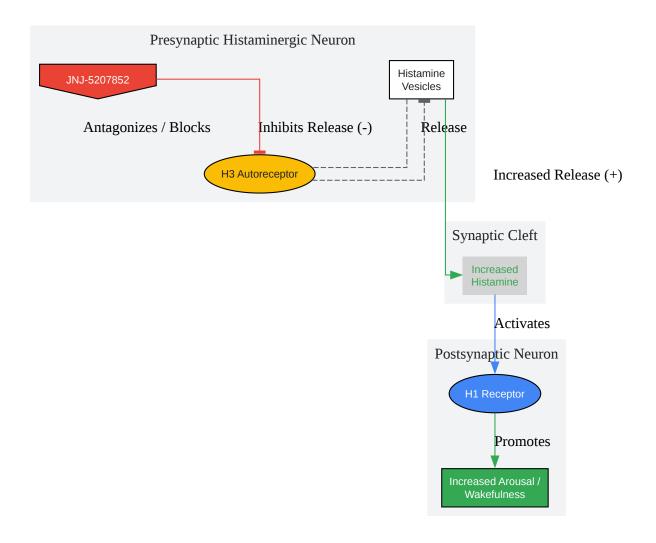


- Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
- Administration Route (Intraperitoneal i.p.):
 - Firmly restrain the mouse, tilting it slightly head-down to move organs away from the injection site.
 - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
 - Ensure the needle has penetrated the peritoneal wall but not any internal organs.
 - Inject the solution slowly.
 - Withdraw the needle and return the mouse to its cage.
- Post-Administration Monitoring:
 - Observe the animals for any immediate adverse reactions.
 - Proceed with the planned behavioral or physiological measurements (e.g., EEG/EMG recording for sleep analysis, locomotor activity monitoring).
 - For chronic studies, monitor animal weight and general health daily.[3][1][4]

Mandatory Visualizations

Signaling Pathway of JNJ-5207852



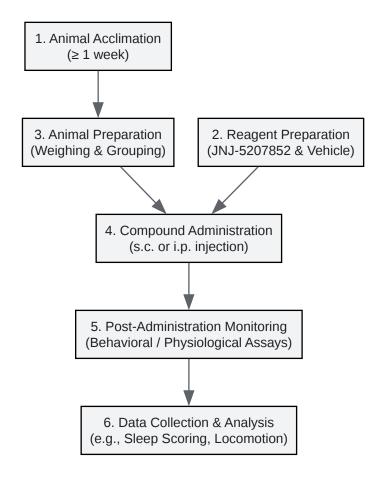


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Caption: Mechanism of action for JNJ-5207852.

Experimental Workflow Diagram





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Caption: Workflow for in vivo studies using JNJ-5207852.

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